phenoxathiin 10,10-dioxide

Descripción general

Descripción

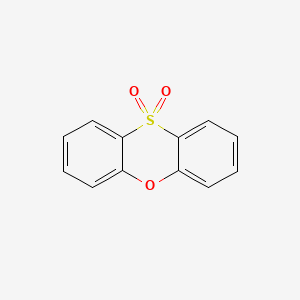

Phenoxathiin 10,10-dioxide (PTO) is a heterocyclic compound with a unique chemical structure that has attracted considerable attention from researchers in recent years. PTO is an important building block in the synthesis of various organic compounds, and its unique properties make it an interesting subject for scientific research.

Aplicaciones Científicas De Investigación

Metabolism and Metabolite Characterization

- Phenoxathiin 10,10-dioxide, as a monoamine oxidase-A inhibitor, has been studied for its metabolism in human liver microsomes. Metabolites including sidechain-oxidized metabolites with various substituents were identified using high-performance liquid chromatography coupled with nuclear magnetic resonance (HPLC-NMR) (Shockcor et al., 1996).

Inclusion Process and Chirality

- The inclusion process of this compound in various cyclodextrins was studied using circular dichroism spectroscopy. Time-dependent density functional theory (TDDFT) calculations were employed to understand the chirality and inclusion process of these compounds (Sandu et al., 2013).

Polymer Science

- In polymer science, new cardopolyamides containing this compound units were prepared and characterized. These cardopolymides showed varying properties such as solubility, crystallinity, and thermal analysis, indicating potential applications in materials science (Reddy & Srinivasan, 1987).

Heterocyclic Chemistry

- This compound has been a subject of interest in heterocyclic chemistry, particularly in the synthesis of pyrrolophenoxathiin dioxides, which form part of new condensed heterocyclic systems (Khoshtariya et al., 1996).

Catalysis

- Studies have explored the catalytic synthesis of phenoxathiin derivatives, highlighting their potential applications in fluorescent materials and as antifungal agents. The use of copper supported on manganese oxide-based octahedral molecular sieves has shown efficiency in these synthesis processes (Liu et al., 2019).

Macrocycle Conformation

- The study of macrocycles incorporating this compound revealed insights into their parallel β-sheet conformation, which is key in understanding molecular interactions and stability (Wagner & Feigel, 1993).

Molecular Structures

- Research on molecular structures involving this compound has been conducted to understand their conformation and interactions. This includes studies on cyclopentadienyl and benzene ring planes in this compound molecules (Hendsbee et al., 2011).

Material Science

- Phenoxathiin derivatives have been synthesized for various applications in material science, including the development of organic light-emitting diodes (OLEDs) and other electronic devices (Etherington et al., 2017).

Environmental Applications

- Studies have also investigated the use of this compound derivatives in environmental applications, such as the photocatalytic degradation of pollutants in water (Scott et al., 2019).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Phenoxathiin 10,10-dioxide is currently in development for the treatment of major depressive disorder . Its ability to inhibit the breakdown of three major neurotransmitters offers a multi-neurotransmitter strategy for the treatment of depression . The compound’s plasma levels can serve as a biomarker for the degree of brain MAO-A inhibition .

Propiedades

IUPAC Name |

phenoxathiine 10,10-dioxide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8O3S/c13-16(14)11-7-3-1-5-9(11)15-10-6-2-4-8-12(10)16/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJLRCPYQIPAQCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)OC3=CC=CC=C3S2(=O)=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40241718 | |

| Record name | Phenoxathiin, 10,10-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40241718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

950-47-0 | |

| Record name | Phenoxathiin, 10,10-dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=950-47-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenoxathiin, 10,10-dioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000950470 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenoxathiin,10-dioxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=410 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenoxathiin, 10,10-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40241718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PHENOXATHIIN-10,10-DIOXIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the structural characterization of phenoxathiin 10,10-dioxide?

A1: this compound has the molecular formula C12H8O3S. Its structure consists of a central six-membered heterocycle containing a sulfur atom and an oxygen atom, flanked by two benzene rings. The sulfur atom is further oxidized with two oxygen atoms, hence the "10,10-dioxide" designation. [, ]

Q2: How does the structure of this compound relate to its activity as a monoamine oxidase inhibitor?

A2: Research has shown that the size and shape of the substituent at the 1-position of the this compound ring system significantly impact its ability to selectively inhibit monoamine oxidase A (MAO-A). Short, linear substituents like ethyl, vinyl, trifluoromethyl, and iodo appear to confer the most potent and selective MAO-A inhibition. [] This selectivity is believed to arise from binding to a specific hydrophobic site on MAO-A. []

Q3: How does this compound interact with cyclopentadienyl iron(II) complexes?

A3: Studies have investigated the complex formed between this compound and (η5-cyclopentadienyl)iron(II). Crystallographic analysis reveals that the iron coordinates to the this compound molecule through one of the benzene rings, leaving the other benzene ring and the dioxide group uncoordinated. [, ] The coordinated and uncoordinated benzene rings within the this compound molecule adopt a butterfly-like conformation with a hinge angle of approximately 170°. [, ]

Q4: What metabolic transformations does this compound undergo in humans?

A4: Research using human liver microsomes identified several metabolites of 1-ethylphenoxathiin-10,10-dioxide (BW1370U87), a potential antidepressant. [] These metabolites primarily involved modifications to the ethyl side chain at the 1-position, including oxidation to -CHOH.CH3, -CH2.CH2OH, -CHOH.CH2OH, and -CH2.COOH. Additionally, the formation of unsubstituted phenoxathiin-10,10-dioxide was observed. [] These findings were obtained using directly coupled HPLC-NMR, showcasing its utility in analyzing xenobiotic metabolism. []

Q5: What are some applications of this compound derivatives in material science?

A5: this compound derivatives have been incorporated into cardo polymers, specifically cardopolyamides. [] These polymers, synthesized via low-temperature solution polycondensation, exhibit desirable properties such as high inherent viscosities, good solubility in organic solvents, and promising thermal stability. [] The incorporation of this compound units into these polymers could potentially improve their flame retardancy and mechanical properties, broadening their applications in various industries.

Q6: How are computational chemistry and modeling being used to study this compound derivatives?

A6: Time-dependent density functional theory (TDDFT) calculations have been employed to investigate the photophysical properties of this compound derivatives. [] These calculations provide insights into the electronic transitions responsible for the observed spectral behavior of these compounds, including the influence of substituents on their absorption and emission properties. [] Such computational approaches can contribute to the rational design of new this compound derivatives with tailored optoelectronic properties.

Q7: Can you provide information on the synthesis of complex this compound structures?

A7: Research has explored the synthesis of intricate this compound containing structures, such as macrocyclic bisbenzylisoquinolines. [] These compounds hold significant potential in medicinal chemistry due to the diverse biological activities exhibited by bisbenzylisoquinoline alkaloids. [] The "sulfur stitch" strategy, involving the use of sulfur-containing intermediates like those derived from this compound, is being investigated to facilitate the efficient synthesis of these complex natural product analogs. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]-N-(2-furylmethyl)acetamide](/img/structure/B5571733.png)

![3-methyl-6-{4-[(2-methyl-1-piperidinyl)carbonyl]phenoxy}pyridazine](/img/structure/B5571741.png)

![N-(4-fluorophenyl)-2-[(3-fluorophenyl)amino]nicotinamide](/img/structure/B5571762.png)

![4-chlorophenyl [(2-nitrophenyl)thio]acetate](/img/structure/B5571766.png)

![2-[5-(4-propylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5571773.png)

![(3aR*,6S*)-2-(4-fluorophenyl)-N-methyl-N-[(3-methyl-2-thienyl)methyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide](/img/structure/B5571781.png)

![N'-[2-(benzyloxy)benzylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B5571787.png)

![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(4-ethoxybenzoyl)-1-piperazinyl]-2-methylpyrimidine](/img/structure/B5571791.png)

![5-[(4-chloro-2-methylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5571792.png)

![N-(3,5-difluorophenyl)-N'-(2-{[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5571818.png)